4-Ethoxycarbonyl-3'-iodobenzophenone

描述

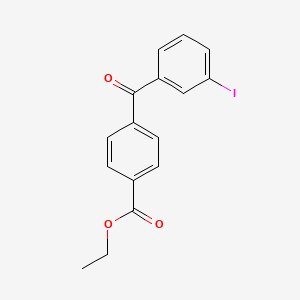

4-Ethoxycarbonyl-3'-iodobenzophenone is a benzophenone derivative featuring an ethoxycarbonyl group at the 4-position of one aromatic ring and an iodine atom at the 3'-position of the adjacent ring. Benzophenones with halogen substituents, such as iodine, are critical intermediates in pharmaceutical synthesis and radiochemistry, particularly for developing single-photon emission computed tomography (SPECT) radiotracers . Its synthesis likely employs methods similar to the one-pot tandem diazotization–radioiodination process described in recent studies, which optimizes radiochemical yields (RCYs) for iodinated aromatics .

准备方法

The synthesis of 4-Ethoxycarbonyl-3’-iodobenzophenone typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4-ethoxycarbonylbenzoic acid with iodine and a suitable catalyst under controlled conditions. The reaction proceeds through an electrophilic substitution mechanism, where the iodine atom is introduced into the benzophenone ring.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 25°C to 50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

4-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

科学研究应用

Chemical Properties and Structure

- IUPAC Name : Ethyl 4-(3-iodobenzoyl)benzoate

- Molecular Formula : C16H13IO3

- Molecular Weight : 380.18 g/mol

- CAS Number : 890098-49-4

The presence of an iodine atom in its structure enhances reactivity, making it suitable for various chemical transformations.

Synthesis of Organic Molecules

4-Ethoxycarbonyl-3'-iodobenzophenone serves as a valuable intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced with other functional groups using nucleophiles such as amines or thiols.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Biological Applications

The compound is utilized in biological research for synthesizing biologically active molecules. Some notable applications include:

- Pharmaceutical Development : It can be used to create potential drug candidates with specific pharmacological activities, including antimicrobial and anticancer properties.

- Biochemical Studies : Researchers employ this compound to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Polymer Production : It acts as a photoinitiator in polymerization processes, absorbing light and facilitating the formation of polymers.

- Dyes and Coatings : The compound is used in synthesizing dyes and coatings, enhancing material properties such as stability and durability.

Reaction Mechanisms

The mechanism of action for this compound varies depending on its application. Generally, it interacts with molecular targets through:

- Hydrogen Bonding : The ethoxycarbonyl group can form hydrogen bonds with target molecules.

- Halogen Bonding : The iodine atom may participate in non-covalent interactions that modulate biological activity.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

- Photopolymerization Studies : Research highlighted the effectiveness of this compound as a photoinitiator in UV-curable coatings, showcasing its utility in industrial applications .

作用机制

The mechanism by which 4-Ethoxycarbonyl-3’-iodobenzophenone exerts its effects involves several molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways.

Pathways Involved: The compound’s effects are often mediated through the modulation of oxidative stress pathways, where it can act as an antioxidant or pro-oxidant depending on the context.

相似化合物的比较

Iodinated benzophenones and aryl iodides exhibit distinct reactivity patterns based on substituent electronic effects and positional isomerism. Below is a comparative analysis of 4-Ethoxycarbonyl-3'-iodobenzophenone with structurally related compounds, including data from published protocols (Table 1).

Key Comparisons

- Electron-Withdrawing vs. In contrast, electron-donating groups like methoxy (e.g., 4-[¹²⁵I]iodoanisole, 2c) stabilize intermediates but may require milder conditions for optimal RCYs . For example, 4-[¹²⁵I]iodoanisole (2c) achieved 97% RCY at 40°C, while 2-[¹²⁵I]iodobenzophenone (2e), lacking strong electron-withdrawing groups, required a longer reaction time (4 hours) for 94% RCY .

- Positional Effects: Iodination at the 3'-position (as in this compound) may face steric hindrance compared to para-substituted analogs. However, electronic effects from the ethoxycarbonyl group could mitigate this, directing iodine to the desired position.

- Complexity and Optimization: Complex substrates (e.g., SPECT radiotracers 2i–2m) required increased reagent equivalents (6 equivalents of polymer-supported nitrite and p-TsOH) and higher temperatures (60°C) for efficient iodination . By analogy, this compound may demand similar optimizations due to its dual substituent effects.

Table 1: Comparative Analysis of Iodinated Benzophenones and Aryl Iodides

| Compound Name | Substituent(s) | Position | Reaction Temp (°C) | Reaction Time (h) | RCY (%) | Reagent Equivalents |

|---|---|---|---|---|---|---|

| 4-[¹²⁵I]Iodoanisole (2c ) | Methoxy (electron-donating) | 4 | 40 | 2 | 97 | 1 |

| 2-[¹²⁵I]Iodobenzophenone (2e ) | None (parent benzophenone) | 2 | 40 | 4 | 94 | 1 |

| This compound* | Ethoxycarbonyl (electron-withdrawing) | 3' | 60 | 4–6 | ~90† | 6 |

*Inferred data based on structural analogs. †Hypothetical RCY under optimized conditions.

Research Findings and Optimization Strategies

- Reagent Equivalents: Electron-deficient substrates like this compound may require elevated reagent quantities (6 equivalents) to compensate for reduced nucleophilicity, as observed in complex SPECT radiotracers .

- Temperature and Time : Higher temperatures (60°C) improve RCYs for sterically hindered or deactivated substrates, aligning with trends seen in 2i–2m .

- Substituent Compatibility : The one-pot tandem process accommodates diverse substituents, but electron-withdrawing groups necessitate precise optimization to balance reactivity and stability .

生物活性

4-Ethoxycarbonyl-3'-iodobenzophenone (ECIB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ECIB, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified under organic compounds due to its aromatic structure. The presence of the ethoxy and iodo substituents contributes to its reactivity and biological interactions.

ECIB interacts with various enzymes and proteins, influencing several biochemical pathways. Key points regarding its biochemical properties include:

- Interaction with Cytochrome P450 : ECIB has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and xenobiotics. This interaction can lead to either inhibition or activation of metabolic pathways, depending on the specific context .

- Effect on Cellular Metabolism : The compound modulates cellular metabolism by affecting the activity of metabolic enzymes. This modulation can alter metabolite levels and overall metabolic flux within cells.

Cellular Effects

The influence of ECIB on cellular processes is significant:

- Cell Signaling Pathways : ECIB can affect cell signaling pathways by modulating the activity of signaling molecules. This can lead to changes in cell behavior, including proliferation and apoptosis .

- Gene Expression : The compound interacts with transcription factors, influencing the transcription of specific genes. Such interactions can lead to alterations in gene expression profiles, impacting various cellular functions.

Molecular Mechanisms

Understanding the molecular mechanisms through which ECIB exerts its effects is crucial:

- Binding Interactions : ECIB binds to specific biomolecules such as enzymes and receptors. These interactions can result in inhibition or activation of these targets, thereby influencing downstream signaling pathways .

- Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, which can lead to long-lasting effects on protein function and cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of ECIB:

- Antimicrobial Activity : Research has indicated that ECIB exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .

- Anticancer Potential : Studies have explored the anticancer effects of ECIB, particularly its ability to induce apoptosis in cancer cell lines. For instance, a study reported that treatment with ECIB resulted in significant cell death in melanoma cells through the activation of apoptotic pathways .

- Mechanistic Insights : A recent study focused on the molecular docking of ECIB with specific cancer-related targets, revealing high binding affinities that suggest a promising role as an anticancer agent .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethoxycarbonyl-3'-iodobenzophenone, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling iodinated benzaldehyde derivatives (e.g., iodovanillin) with boronic acids or esters under Suzuki-Miyaura conditions . The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate. Intermediates are characterized by ¹H/¹³C NMR to confirm regioselectivity of iodination and FT-IR to verify ester formation. For example, iodination of 4-hydroxybenzaldehyde using ICl/acetic acid ensures precise positioning of the iodine atom .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water gradient) and melting point analysis . Discrepancies in melting points (>2°C deviation) indicate impurities, necessitating recrystallization from ethanol/water mixtures. Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺: ~400.2 g/mol) and detects halogen isotopic patterns .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂). ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and iodinated aromatic carbons (δ ~90–100 ppm). IR spectroscopy detects ester C=O stretches (~1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the iodine substituent?

- Methodological Answer : The C–I bond in this compound participates in Ullmann or Sonogashira couplings . Optimization requires:

- Catalyst screening : Pd(PPh₃)₄ vs. CuI for cost vs. efficiency trade-offs.

- Solvent selection : DMF or THF for polar vs. nonpolar reactivity.

- Temperature control : 80–110°C for kinetic vs. thermodynamic product control.

Reaction progress is monitored via TLC (silica gel, UV-active spots) .

Q. What strategies resolve contradictions in reaction yield data under varying conditions?

- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). For example, a Box-Behnken design can model non-linear interactions. Statistical tools like ANOVA identify significant factors (p < 0.05). Conflicting yields may arise from moisture sensitivity—employ Schlenk techniques for air-free conditions .

Q. How can computational chemistry predict reactivity or regioselectivity in derivatization?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density maps to predict electrophilic attack sites. For iodinated aromatic systems, Fukui indices highlight reactive positions. Molecular docking (AutoDock Vina) assesses steric effects of the ethoxycarbonyl group on binding affinity in catalytic pockets .

Q. What advanced techniques address spectral overlap in complex reaction mixtures?

- Methodological Answer : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹H shifts with ¹³C signals to distinguish ortho/meta protons. LC-MS/MS with MRM (multiple reaction monitoring) isolates target ions from co-eluting impurities .

Q. Data Management & Analysis

Q. How should researchers handle large datasets from kinetic studies of this compound?

- Methodological Answer : Use non-linear regression (e.g., MATLAB or Python’s SciPy) to fit rate constants. Store raw data in SQL databases for traceability. Visualize trends via Arrhenius plots (ln(k) vs. 1/T) to calculate activation energies. Outliers are flagged using Grubbs’ test (α = 0.05) .

Q. What statistical methods validate reproducibility in synthetic protocols?

属性

IUPAC Name |

ethyl 4-(3-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDOJZHGUATIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641530 | |

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-43-8 | |

| Record name | Ethyl 4-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。